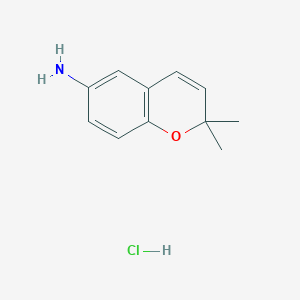![molecular formula C14H22N2O5 B13516406 Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
- The tert-butyl group (t-Bu) serves as a protecting group for the amino functionality.
- This compound has applications in both organic synthesis and medicinal chemistry.
Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate: is a synthetic compound with a complex structure.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of tert-butyl 3-aminocrotonate with ethyl 2-bromoacetate, followed by cyclization to form the oxazole ring.
Reaction Conditions: The reactions typically occur under inert atmosphere, using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and base (e.g., sodium hydride).
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic hydrolysis, nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).
Major Products: Hydrolysis yields the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Notable for its potential as a prodrug or targeting moiety.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Wirkmechanismus
Targets: The compound’s mechanism depends on its specific application.
Pathways: It may act through metabolic pathways, enzymatic processes, or receptor interactions.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its tert-butyl-protected oxazole structure sets it apart.
Similar Compounds: Related compounds include other oxazoles, such as 5-methyl-1,2-oxazole-3-carboxylate, which lack the tert-butyl group.
Remember, this compound’s versatility lies in its reactivity and potential applications
Eigenschaften
Molekularformel |
C14H22N2O5 |
|---|---|
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
tert-butyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)19-11(17)10-7-9(21-16-10)8-15-12(18)20-14(4,5)6/h7H,8H2,1-6H3,(H,15,18) |
InChI-Schlüssel |
VQWMFRUGXFCOQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


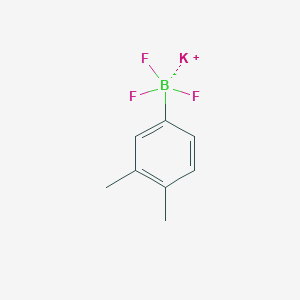


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)

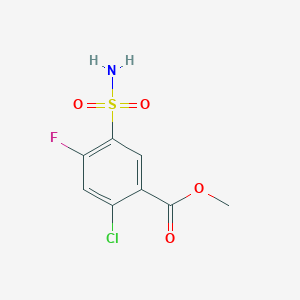
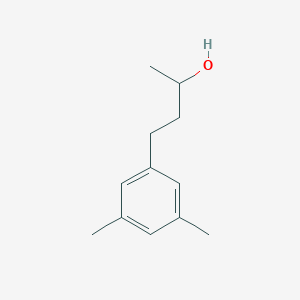
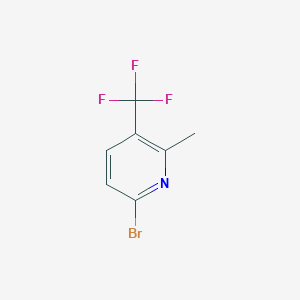

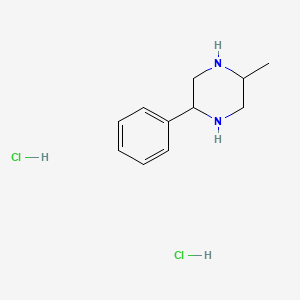
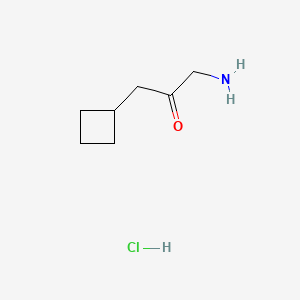
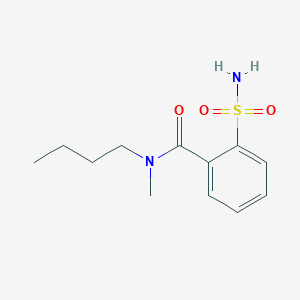
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
